2,2'-Peroxybis(2-methyloxolane)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
23277-15-8 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-methyl-2-(2-methyloxolan-2-yl)peroxyoxolane |
InChI |
InChI=1S/C10H18O4/c1-9(5-3-7-11-9)13-14-10(2)6-4-8-12-10/h3-8H2,1-2H3 |
InChI Key |
SNBVOMQXEOOQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)OOC2(CCCO2)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Peroxybis 2 Methyloxolane
Precursor Chemistry and Preparation of Functionalized 2-Methyloxolane Derivatives
The primary precursor for this synthesis is 2-methyloxolane, also known as 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govmdpi.com This bio-based solvent is derived from the hydrogenation of carbohydrate fractions obtained from lignocellulosic biomass, such as agricultural by-products. nih.govnih.gov The production of 2-methyloxolane can proceed through two main pathways: the furfural (B47365) pathway and the levulinic acid pathway. mdpi.comnih.gov
In the furfural pathway, C5 sugars are dehydrated to produce furfural, which is then hydrogenated to 2-methylfuran (B129897). A subsequent hydrogenation step over a nickel catalyst converts 2-methylfuran to 2-methyloxolane with a yield of approximately 85%. mdpi.com The levulinic acid pathway involves the hydrogenation of levulinic acid to γ-valerolactone, followed by further hydrogenation and dehydration to yield 2-methyloxolane. nih.gov This process can achieve yields of 85-92% using precious metal catalysts like ruthenium, platinum, or palladium. researchgate.net
To facilitate the peroxide bond formation, 2-methyloxolane must be functionalized. A common strategy involves the introduction of a leaving group, such as a halide or a sulfonate, at the 2-position. For instance, the reaction of 2-methyloxolane with a halogenating agent can produce 2-halo-2-methyloxolane. Alternatively, the synthesis of functionalized 2-isoxazolines from 2-methylfuran has been demonstrated, which could potentially be adapted to create suitable oxolane precursors. nih.gov This involves the reaction of 2-methylfuran with (S)-epichlorohydrin in the presence of n-butyllithium and boron trifluoride etherate. nih.gov
Peroxide Bond Formation Strategies for Bifunctional Oxolane Systems
The formation of the peroxide bond (O-O) is the pivotal step in the synthesis of 2,2'-Peroxybis(2-methyloxolane). Several strategies can be employed, primarily involving oxidative coupling or reactions with hydrogen peroxide and its derivatives.
Oxidative coupling reactions are a powerful tool for forming C-O and C-C bonds and can be adapted for peroxide synthesis. acs.org These reactions typically involve the use of an oxidant to couple two nucleophilic centers. acs.org In the context of 2,2'-Peroxybis(2-methyloxolane) synthesis, this would involve the coupling of two 2-methyloxolane radicals or related intermediates.
Metal-free oxidative coupling methods have gained traction due to their sustainability. nih.gov For example, the use of tert-butyl hydroperoxide (TBHP) as an oxidant has been shown to be effective in various coupling reactions. nih.gov The reaction of a functionalized 2-methyloxolane derivative in the presence of a suitable radical initiator and an oxidant could lead to the desired peroxide. Manganese complexes with diacyl peroxides have also been shown to facilitate C-H functionalization through a radical-mediated process, which could be a potential route. acs.org
A more direct approach to peroxide synthesis involves the reaction of a suitable precursor with hydrogen peroxide or its derivatives. numberanalytics.com The reaction of alkyl halides with hydrogen peroxide in the presence of a base is a well-established method for synthesizing dialkyl peroxides. numberanalytics.com Similarly, alkyl sulfonates can react with hydrogen peroxide to form the corresponding peroxides. numberanalytics.com
For the synthesis of 2,2'-Peroxybis(2-methyloxolane), a 2-halo or 2-sulfonato-2-methyloxolane precursor could be reacted with hydrogen peroxide. The reaction conditions, such as the choice of base and solvent, would be critical to optimize the yield and minimize side reactions. The use of ethereal hydrogen peroxide in the presence of a catalyst like MoO₂(acac)₂ has been shown to be effective for converting ketones and epoxides to hydroperoxides, which could be further reacted to form the dialkyl peroxide. organic-chemistry.org
Mechanistic Insights into 2,2'-Peroxybis(2-methyloxolane) Synthesis
The mechanism of peroxide formation is highly dependent on the chosen synthetic route. In oxidative coupling reactions, the mechanism often involves the generation of radical intermediates. nih.govacs.org For instance, the reaction of a peroxide with a Mn(II) complex can generate Mn(IV)/Mn(III) species that then produce an alkyl radical. acs.org This radical can then couple with another radical to form the peroxide bond.
When using hydrogen peroxide, the mechanism can involve nucleophilic substitution, where a functionalized 2-methyloxolane is attacked by the hydroperoxide anion (HOO⁻). Alternatively, in the presence of certain catalysts, the reaction may proceed through different active oxidative species. researchgate.net For example, metalloporphyrin-catalyzed oxidations with hydrogen peroxide can involve either a hydroperoxy or an oxo species, depending on the reaction conditions. researchgate.net Understanding these mechanistic nuances is crucial for controlling the reaction selectivity.
Process Optimization for Enhanced Yield and Selectivity
Optimizing the synthesis of 2,2'-Peroxybis(2-methyloxolane) requires careful consideration of several factors to maximize yield and selectivity.
Table 1: Key Parameters for Optimization
| Parameter | Influence on the Reaction |
| Catalyst | The choice of catalyst can significantly impact reaction rate and selectivity. For instance, in the furfural pathway for 2-methyloxolane synthesis, different catalysts can lead to a variety of products. mdpi.com |
| Oxidant | The type and concentration of the oxidant are critical in oxidative coupling reactions. Different oxidants can lead to different product distributions. nih.gov |
| Solvent | The solvent can influence the solubility of reactants and the stability of intermediates. 2-Methyloxolane itself is a versatile solvent. nih.govmdpi.com |
| Temperature | Reaction temperature affects the rate of reaction and the stability of the peroxide product. Higher temperatures can lead to decomposition. |
| pH | The pH of the reaction medium can be crucial, especially in reactions involving hydrogen peroxide, as it affects the concentration of the hydroperoxide anion. |
| Reaction Time | The duration of the reaction needs to be optimized to ensure complete conversion without significant product degradation. |
Studies on the extraction of natural products using 2-methyloxolane have shown that factors like temperature and extraction time significantly influence the yield. nih.govmdpi.com Similar principles apply to its synthesis. For example, in the production of 2-methoxypropene, controlling the feed rate and reaction temperature in a continuous reactor was key to achieving a high yield. chemicalbook.com
Advanced Purification and Isolation Techniques for Research Applications
Once the synthesis is complete, the 2,2'-Peroxybis(2-methyloxolane) product must be purified and isolated. Due to the potential instability of peroxides, mild purification techniques are often necessary.
Table 2: Purification and Isolation Techniques
| Technique | Description |
| Distillation | Vacuum distillation can be used to separate the product from lower-boiling impurities. This is a common method for purifying 2-methyloxolane itself. mdpi.com |
| Crystallization | If the product is a solid at a certain temperature, crystallization can be an effective purification method. |
| Chromatography | Column chromatography is a versatile technique for separating complex mixtures. For peroxides, it is important to choose a stationary phase that does not promote decomposition. The purification of 2-isoxazoline derivatives has been successfully achieved using column chromatography. nih.gov |
| Extraction | Liquid-liquid extraction can be used to remove water-soluble impurities. |
Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the purity and structure of the final product. nih.govmdpi.com For instance, validated HS-GC-MS methods have been developed to detect residual 2-methyloxolane in various matrices. nih.gov
Decomposition Pathways and Radical Generation of 2,2 Peroxybis 2 Methyloxolane
Thermal Decomposition Kinetics and Energetics
Activation Energy Determination and Rate Constants
The stability of organic peroxides is directly related to the activation energy required for the homolytic cleavage of the peroxide bond. researchgate.net Studies on various cyclic peroxides have shown that substituent effects and ring size significantly influence the rate constants and activation parameters of the thermal decomposition. publish.csiro.aupublish.csiro.au For instance, research on the thermolysis of different cyclic peroxides in 1,4-dioxan revealed a pseudo-first-order kinetic behavior for the decomposition process. publish.csiro.au
Table 1: Activation Parameters for the Thermal Decomposition of 3,6-diethanal-1,2,4,5-tetroxane in Methanol (B129727)
| Parameter | Value |
| Activation Enthalpy (ΔH⁰#) | 86.1 ± 2.7 kJ mol⁻¹ |
| Activation Entropy (ΔS⁰#) | -65.2 ± 6.0 J mol⁻¹ K⁻¹ |
Data sourced from a study on malonaldehyde peroxide decomposition. conicet.gov.ar
Solvent Effects on Thermal Decomposition
The solvent in which the thermal decomposition occurs can have a crucial effect on the reaction mechanism and the composition of the resulting products. publish.csiro.auresearchgate.net Different peroxide-solvent interaction mechanisms can be at play, influencing the kinetics of the decomposition. publish.csiro.au For example, studies have shown that the nature of the solvent can affect the stability and reactivity of the generated radicals. While specific studies on the solvent effects on 2,2'-Peroxybis(2-methyloxolane) decomposition are not detailed in the provided results, the general principle of solvent influence on cyclic peroxide thermolysis is well-established. publish.csiro.auresearchgate.net
Photolytic Decomposition Mechanisms
In addition to heat, organic peroxides can be decomposed by the absorption of light, a process known as photolysis. uci.edu This method also leads to the generation of free radicals and can be a significant pathway for the transformation of these compounds in various environments. uci.edu
Wavelength-Dependent Reactivity
The efficiency of photolytic decomposition is often dependent on the wavelength of the incident light. acs.org While specific data on the wavelength-dependent reactivity of 2,2'-Peroxybis(2-methyloxolane) is not available, studies on other organic peroxides, such as those found in secondary organic aerosols, indicate that photolysis is an important degradation pathway. uci.edu For instance, the photolysis of organic hydroperoxides can lead to the formation of hydroxyl radicals. copernicus.org
Quantum Yields of Radical Formation
The quantum yield represents the efficiency of a photochemical process, specifically the number of molecules undergoing a particular event for each photon absorbed. In the context of peroxide photolysis, the quantum yield of radical formation is a key parameter. For α-pinene secondary organic aerosol, the quantum yield for hydroxyl radical generation relative to the peroxide content was found to be 0.8 ± 0.4. copernicus.org This highlights that the photolysis of organic peroxides can be an efficient source of radicals. copernicus.org
Redox-Initiated Decomposition Processes
Redox-initiated decomposition offers a mild and effective method for generating free radicals from organic peroxides. cmu.edu This process involves one-electron transfer reactions, often catalyzed by metal ions or other redox-active species. cmu.edunih.gov
The reductive cleavage of organic peroxides can be achieved using iron salts, often in combination with thiols. nih.gov While some peroxides are resistant to cleavage by nucleophiles and reductants alone, mixtures of Fe(II) or Fe(III) salts with thiols can catalyze the reductive cleavage of a wide range of peroxides. nih.gov The proposed mechanism involves a Fenton-type cleavage of the peroxide by an iron/thiol complex, generating an oxidized complex, an alkoxide, and an alkoxy radical. nih.gov This method has been shown to be effective for the rapid decomposition of various peroxides. nih.gov
Another approach involves the use of flavoenzymes, which utilize flavins as versatile cofactors capable of undergoing redox reactions. nih.gov These enzymes can activate molecular oxygen to form a C(4a)-(hydro)peroxyflavin intermediate, which is crucial in monooxygenase-catalyzed reactions. nih.gov
Influence of Metal Ions and Reducing Agents
The decomposition of peroxides can be significantly accelerated by the presence of metal ions, particularly those with accessible one-electron redox states, such as iron, copper, and cobalt. researchgate.netacs.orgroyalsocietypublishing.org This catalytic decomposition proceeds via a redox mechanism, often referred to as a Fenton-like reaction in the case of iron ions. For 2,2'-Peroxybis(2-methyloxolane), the interaction with a reducing metal ion (e.g., Fe²⁺) would likely involve a single electron transfer to the peroxide bond, leading to its cleavage and the formation of a 2-methyloxolan-2-yloxy radical and a 2-methyloxolan-2-olate anion, with the metal ion being oxidized (e.g., Fe³⁺). acs.org
Conversely, an oxidizing metal ion (e.g., Fe³⁺) could react with the peroxide, although this is generally less favorable for dialkyl peroxides compared to hydroperoxides. The presence of reducing agents that are not metal ions, such as certain organic molecules or frustrated Lewis pairs, can also induce the homolytic cleavage of the peroxide bond. rsc.orgresearchgate.net
The rate and pathway of the metal-catalyzed decomposition are influenced by several factors, including the nature of the metal ion, its coordination environment, the solvent, and the structure of the peroxide itself. researchgate.netnih.gov
Electron Transfer Mechanisms
The decomposition of 2,2'-Peroxybis(2-methyloxolane) can be initiated by electron transfer from a suitable donor. This process, known as reductive cleavage or single-electron transfer (SET), results in the homolytic scission of the O-O bond. rsc.orgresearchgate.net The facility of this electron transfer is dependent on the reduction potential of the peroxide and the oxidation potential of the electron donor.
Upon accepting an electron, the peroxide molecule forms a transient radical anion, which rapidly fragments into an alkoxide anion and an alkoxy radical. In the case of 2,2'-Peroxybis(2-methyloxolane), this would yield a 2-methyloxolan-2-olate anion and a 2-methyloxolan-2-yloxy radical. This SET process is a key step in the reactions of peroxides with many reducing agents, including metal ions and certain organic species. nih.govacs.org The study of electron transfer reactions in condensed phases provides a theoretical framework for understanding the kinetics and dynamics of such processes. acs.org
Characterization of Primary and Secondary Radical Species Derived from 2,2'-Peroxybis(2-methyloxolane)
The primary radical species generated from the homolytic cleavage of 2,2'-Peroxybis(2-methyloxolane) is the 2-methyloxolan-2-yloxy radical. This is a highly reactive oxygen-centered radical that can undergo subsequent reactions to form more stable secondary radicals. One likely pathway is β-scission, where the cyclic ether ring opens, leading to a carbon-centered radical. Another possibility is hydrogen abstraction from a suitable donor molecule.
Spectroscopic Identification of Transient Radicals
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. libretexts.org The ESR spectrum of a radical provides information about the distribution of the unpaired electron through the hyperfine coupling with magnetic nuclei, such as protons.
For the transient radicals derived from 2,2'-Peroxybis(2-methyloxolane), ESR studies would be crucial for their identification. The primary 2-methyloxolan-2-yloxy radical would be expected to have a characteristic g-value and hyperfine coupling constants. However, due to its high reactivity, its direct observation might be challenging. More likely to be observed are the more persistent secondary radicals formed from its subsequent reactions. Studies on the radical cations of cyclic ethers, such as tetrahydropyran, generated by radiolysis have shown large β-proton hyperfine coupling constants, which could provide a reference for the identification of similar radical structures. rsc.orgpsu.edursc.org
Below is a hypothetical data table illustrating the kind of ESR spectral parameters that might be expected for radicals derived from 2,2'-Peroxybis(2-methyloxolane), based on data for similar radicals.
| Hypothetical Radical Species | g-value (isotropic) | Hyperfine Coupling Constants (a), G |
| 2-methyloxolan-2-yloxy radical | ~2.005 | a(γ-H) ≈ 1-2 G |
| Ring-opened carbon-centered radical | ~2.002 | a(α-H) ≈ 20-25 G, a(β-H) ≈ 25-30 G |
Disclaimer: This table presents hypothetical data based on known values for similar radical structures. Actual experimental values for the radicals derived from 2,2'-Peroxybis(2-methyloxolane) may differ.
Radical Trapping Studies
Due to the transient nature of many radical species, radical trapping is a widely used indirect method for their detection and identification. This technique involves the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected by ESR spectroscopy. nih.govdss.go.th
Commonly used spin traps include nitrones, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and phenyl-N-tert-butylnitrone (PBN), and nitroso compounds. The hyperfine coupling constants of the resulting spin adduct provide information about the structure of the trapped radical.
In the study of 2,2'-Peroxybis(2-methyloxolane) decomposition, spin trapping could be employed to capture the initial 2-methyloxolan-2-yloxy radical as well as any secondary carbon-centered radicals. It is important to note that the spin trapping of peroxyl radicals can sometimes lead to the detection of alkoxyl radical adducts, necessitating careful interpretation of the spectra. nih.gov
The following table provides a hypothetical example of the ESR parameters for spin adducts that might be formed in a radical trapping study of 2,2'-Peroxybis(2-methyloxolane) decomposition using DMPO.
| Trapped Radical | Spin Trap | Adduct Hyperfine Coupling Constants (a), G |
| 2-methyloxolan-2-yloxy | DMPO | a(N) ≈ 13-14 G, a(β-H) ≈ 8-10 G |
| Ring-opened carbon-centered radical | DMPO | a(N) ≈ 15-16 G, a(β-H) ≈ 22-24 G |
Disclaimer: This table presents hypothetical data based on known values for similar radical adducts. Actual experimental values for the spin adducts derived from 2,2'-Peroxybis(2-methyloxolane) may differ.
Advanced Reaction Mechanisms Involving 2,2 Peroxybis 2 Methyloxolane Derived Radicals in Organic Synthesis
Hydrogen Atom Abstraction Reactions with Various Substrates
The primary reactivity of the 2-methyloxolanyl-2-oxy radical, formed from the homolytic cleavage of the O-O bond in 2,2'-Peroxybis(2-methyloxolane), involves hydrogen atom abstraction (HAT). This process is a key step in initiating radical chains and functionalizing C-H bonds. The electrophilic nature of the oxygen-centered radical allows it to abstract hydrogen atoms from a wide range of substrates, with the reaction rate being influenced by the bond dissociation energy (BDE) of the C-H bond being broken.
Substrates with weaker C-H bonds, such as those in allylic, benzylic, and tertiary positions, are particularly susceptible to hydrogen abstraction by the 2-methyloxolanyl-2-oxy radical. This selectivity allows for the targeted generation of carbon-centered radicals, which can then participate in subsequent reactions. The general mechanism for hydrogen atom abstraction can be represented as follows:
Initiation: 2,2'-Peroxybis(2-methyloxolane) → 2 (CH₃-C₅H₈O-O•)
Propagation: (CH₃-C₅H₈O-O•) + R-H → (CH₃-C₅H₈O-OH) + R•
| Substrate Type | Relative Rate of H-Abstraction | Resulting Radical Stability |
| Tertiary C-H | High | High (Tertiary radical) |
| Benzylic C-H | High | High (Resonance stabilized) |
| Allylic C-H | Moderate-High | High (Resonance stabilized) |
| Secondary C-H | Moderate | Moderate (Secondary radical) |
| Primary C-H | Low | Low (Primary radical) |
Radical Addition Reactions to Unsaturated Systems (e.g., alkenes, alkynes, carbonyls)
Radicals generated from 2,2'-Peroxybis(2-methyloxolane) can readily participate in addition reactions with various unsaturated systems. This class of reactions is fundamental for carbon-carbon and carbon-heteroatom bond formation.
Addition to Alkenes and Alkynes: The addition of the 2-methyloxolanyl-2-peroxyl radical or a subsequently formed carbon-centered radical to the π-system of an alkene or alkyne is a key step in many polymerization and functionalization reactions. The regioselectivity of the addition is typically governed by the formation of the most stable radical intermediate. For instance, addition to a terminal alkene will preferentially occur at the unsubstituted carbon, leading to a more stable secondary radical. The rate of addition is influenced by the electrophilicity of the radical and the nucleophilicity of the unsaturated system. york.ac.uk
Addition to Carbonyls: While less common, radical addition to the carbon-oxygen double bond of carbonyl compounds can occur. This reaction is often part of a more complex transformation, such as a cyclization or rearrangement process. The initial addition to the carbonyl oxygen generates an alkoxy radical, which can then undergo further reactions.
A two-state mechanism has been proposed for the addition of peroxyl radicals to alkenes, where the activation energy is related to the energy difference between the ground and first excited states of the peroxyl radical. york.ac.uk Charge transfer between the radical and the alkene can lower this activation energy. york.ac.ukresearchgate.net
Intramolecular and Intermolecular Radical Cyclization Strategies
Radical cyclization is a powerful method for the construction of cyclic molecules. Radicals derived from 2,2'-Peroxybis(2-methyloxolane) can initiate both intramolecular and intermolecular cyclization cascades.
Intramolecular Cyclization: In a substrate containing both a radical center and an unsaturated group, an intramolecular cyclization can occur to form a new ring. The regioselectivity of these cyclizations is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being particularly favored. For example, a 5-hexenyl radical will preferentially cyclize to form a cyclopentylmethyl radical.
Intermolecular Cyclization: In an intermolecular setting, a radical can add to an unsaturated molecule, and the resulting radical can then be trapped by another species. This can lead to the formation of complex acyclic or cyclic products.
The use of radical cascades in total synthesis has been demonstrated to be a powerful strategy for the efficient construction of complex molecular architectures. scribd.comnih.gov
Fragmentation and Rearrangement Pathways of Peroxybis(2-methyloxolane) Radicals
The radicals derived from 2,2'-Peroxybis(2-methyloxolane) can undergo various fragmentation and rearrangement reactions, which can be either desired transformations or competing side reactions.
β-Scission: Alkoxy radicals are known to undergo β-scission, a process where a bond beta to the radical center cleaves homolytically. In the case of the 2-methyloxolanyl-2-oxy radical, this can lead to ring-opening of the oxolane moiety, generating a carbon-centered radical and a carbonyl group. This fragmentation pathway is a key consideration in reactions involving this initiator. Studies on related cyclic ether radicals, such as 2-methyloxetanyl radicals, have shown that ring-opening is a significant reaction pathway. osti.govnih.govosti.govnsf.gov
Rearrangements: Radical rearrangements, such as 1,2-hydrogen or 1,2-acyl shifts, are generally less common than their cationic counterparts but can occur under specific circumstances. For peroxyl radicals, intramolecular hydrogen abstraction (1,5-HAT) is a more prevalent rearrangement, leading to the formation of a hydroperoxyalkyl radical. This species can then undergo further reactions, including cyclization or fragmentation.
The competition between these fragmentation and rearrangement pathways is influenced by factors such as temperature, solvent, and the structure of the radical intermediate.
Role in Cascade and Tandem Radical Processes
2,2'-Peroxybis(2-methyloxolane) is an effective initiator for complex cascade or tandem radical reactions, where a single initiation event triggers a series of sequential reactions to form a complex product in a single synthetic operation. scribd.com These cascades are highly efficient in building molecular complexity from simple precursors.
An example of a tandem process initiated by a peroxyl radical could involve:
Initiation and Hydrogen Abstraction: Formation of the 2-methyloxolanyl-2-oxy radical, followed by hydrogen abstraction from a suitable substrate to generate a carbon-centered radical.
Intermolecular Addition: The carbon-centered radical adds to an unsaturated partner, such as an alkene or alkyne.
Intramolecular Cyclization: The newly formed radical undergoes an intramolecular cyclization to construct a ring system.
Termination: The final radical is quenched by a hydrogen donor or another radical, terminating the chain.
The design of such cascade reactions requires a careful understanding of the relative rates of the individual steps to ensure the desired reaction sequence occurs. researchgate.net The use of photoredox catalysis in conjunction with radical initiators has expanded the scope and applicability of these powerful transformations. nih.govresearchgate.net
Computational and Theoretical Investigations of 2,2 Peroxybis 2 Methyloxolane
Quantum Chemical Characterization of Molecular and Electronic Structure
Due to the limited availability of specific experimental and computational studies on 2,2'-Peroxybis(2-methyloxolane) in publicly accessible literature, this section will draw upon general principles of quantum chemistry and data from analogous or related molecules, such as 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF), to infer its probable characteristics.
Geometry Optimization and Conformational Analysis
The geometry of 2,2'-Peroxybis(2-methyloxolane) would be determined by the interplay of steric and electronic effects. The molecule consists of two 2-methyloxolane rings linked by a peroxide bridge at the 2-position. The five-membered oxolane rings themselves are not planar and can adopt various envelope and twist conformations. The presence of the methyl group at the 2-position further influences the ring puckering.
A full conformational analysis would involve exploring the rotational barriers around the O-O bond of the peroxide linkage and the C-O bonds connecting the peroxide to the rings. Different spatial arrangements of the two 2-methyloxolane rings relative to each other would result in various conformers with distinct energies. The most stable conformer would likely be one that minimizes steric hindrance between the two rings and the methyl groups. It is plausible that a staggered conformation around the peroxide bond would be favored over an eclipsed one.
Table 6.1.1: Predicted Conformational Data for 2,2'-Peroxybis(2-methyloxolane) (Note: This table is predictive and based on theoretical principles, not on published experimental data for this specific compound.)
| Parameter | Predicted Value/Observation |
| Dihedral Angle (C-O-O-C) | Expected to be around 120-180° in the most stable conformer to minimize steric repulsion. |
| Oxolane Ring Conformation | Likely to be in an envelope or twist form to relieve ring strain. |
| Methyl Group Orientation | The methyl groups could be in axial or equatorial-like positions relative to the average plane of the rings, influencing the overall molecular shape. |
Electronic Energy Levels and Orbital Analysis
The electronic properties of 2,2'-Peroxybis(2-methyloxolane) would be significantly influenced by the peroxide linkage. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the peroxide O-O bond, specifically the antibonding σ* orbital. This is a common feature of peroxides and is responsible for their characteristic reactivity, including their tendency to undergo homolytic cleavage.
The lowest unoccupied molecular orbital (LUMO) would likely be an antibonding orbital associated with the C-O bonds or the peroxide group. The energy gap between the HOMO and LUMO is a critical parameter that determines the kinetic stability and reactivity of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be necessary to precisely determine these energy levels. researchgate.net
Table 6.1.2: Predicted Electronic Properties of 2,2'-Peroxybis(2-methyloxolane) (Note: This table is predictive and based on theoretical principles, not on published experimental data for this specific compound.)
| Property | Predicted Characteristic |
| HOMO | Localized on the O-O peroxide bond (antibonding character). |
| LUMO | Likely an antibonding orbital of the C-O or O-O bonds. |
| HOMO-LUMO Gap | Expected to be relatively small, suggesting potential instability and reactivity. |
Spectroscopic Property Prediction and Experimental Validation
Predicting the spectroscopic properties of 2,2'-Peroxybis(2-methyloxolane) through computational methods can provide valuable information for its potential identification and characterization.
Vibrational Spectroscopy (IR, Raman)
The infrared (IR) and Raman spectra of 2,2'-Peroxybis(2-methyloxolane) would exhibit characteristic vibrational modes. The most notable would be the O-O stretching vibration of the peroxide group, which is typically weak in the IR spectrum but can be observed in the Raman spectrum, usually in the range of 800-900 cm⁻¹. Other significant vibrations would include the C-O stretching modes of the ether linkages and the peroxide bridge, as well as various C-H stretching and bending modes of the methyl and methylene (B1212753) groups.
Computational methods can be used to calculate the harmonic vibrational frequencies, which, after appropriate scaling, can be compared with experimental spectra. researchgate.net
Table 6.2.1: Predicted Key Vibrational Frequencies for 2,2'-Peroxybis(2-methyloxolane) (Note: This table is predictive and based on theoretical principles, not on published experimental data for this specific compound.)
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-O Stretch | 800 - 900 | Weak | Medium |
| C-O-C Asymmetric Stretch | 1050 - 1150 | Strong | Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Strong |
| CH₂ Bending (Scissoring) | 1440 - 1480 | Medium | Medium |
Nuclear Magnetic Resonance (NMR) Parameters
The ¹H and ¹³C NMR spectra of 2,2'-Peroxybis(2-methyloxolane) would provide detailed information about its molecular structure. The chemical shifts of the protons and carbons would be influenced by the electronegativity of the adjacent oxygen atoms.
In the ¹H NMR spectrum, distinct signals would be expected for the methyl protons and the methylene protons at different positions in the oxolane rings. The chemical shifts of the protons on the carbon atom attached to the peroxide group (C2) would likely be downfield compared to other methylene protons in the ring.
In the ¹³C NMR spectrum, the carbon atom at the 2-position, being bonded to two oxygen atoms (one from the ether linkage and one from the peroxide), would be significantly deshielded and appear at a high chemical shift (downfield). The methyl carbon and the other ring carbons would appear at characteristic upfield positions. Computational methods can be employed to predict NMR chemical shifts with reasonable accuracy. jmb.or.krnp-mrd.org
Table 6.2.3: Predicted NMR Chemical Shift Ranges for 2,2'-Peroxybis(2-methyloxolane) (Note: This table is predictive and based on theoretical principles, not on published experimental data for this specific compound.)
| Nucleus | Position | Predicted Chemical Shift Range (ppm) |
| ¹H | -CH₃ | 1.1 - 1.4 |
| ¹H | Ring -CH₂- (not adjacent to O) | 1.5 - 2.2 |
| ¹H | Ring -CH₂- (adjacent to ether O) | 3.5 - 4.0 |
| ¹³C | -CH₃ | 20 - 25 |
| ¹³C | Ring -CH₂- | 25 - 40 |
| ¹³C | C2 (bonded to peroxide) | 90 - 110 |
Reaction Pathway Modeling for Decomposition and Radical Generation
The thermal decomposition of 2,2'-Peroxybis(2-methyloxolane) is a critical process that dictates its utility as a radical initiator. Computational modeling provides a powerful lens through which to understand the intricate mechanisms of this decomposition and the subsequent generation of reactive radical species. The primary decomposition pathway is anticipated to be the homolytic cleavage of the weak peroxide (O-O) bond, a characteristic reaction of organic peroxides. This initial step yields two 2-methyl-2-oxolanylperoxy radicals.
Subsequent reactions of these initial radicals are complex and can involve several competing pathways. These pathways include the potential for ether ring-opening and fragmentation, which can lead to a variety of secondary radical and stable molecular products. The specific nature and branching ratios of these subsequent reactions are highly dependent on the reaction conditions, such as temperature and the surrounding chemical environment.
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis
For subsequent reactions of the initially formed radicals, such as ring-opening or hydrogen abstraction, more complex transition states would be involved. For instance, the ring-opening of a 2-methyloxolanyl radical would proceed through a transition state involving the concerted stretching of a C-O or C-C bond within the oxolane ring. mdpi.com IRC calculations are essential to verify that these identified transition states indeed connect the reactant radical to the expected products without leading to unforeseen intermediates. mdpi.com
Calculation of Activation Barriers and Reaction Enthalpies
The activation barrier for the initial homolytic cleavage of the peroxide bond is a key parameter determining the decomposition rate. For many organic peroxides, these activation energies are typically in the range of 30-40 kcal/mol. The exact value for 2,2'-Peroxybis(2-methyloxolane) would be influenced by the electronic effects of the 2-methyloxolane substituents. The presence of the ether oxygen atom can influence the stability of the resulting radicals, which in turn affects the activation energy. researchgate.net
The reaction enthalpy for the decomposition is expected to be endothermic, reflecting the energy required to break the O-O bond. Subsequent rearrangement and fragmentation reactions of the generated radicals can be either exothermic or endothermic, depending on the specific bonds broken and formed. For instance, the formation of highly stable products would result in an exothermic reaction step. Computational methods such as Density Functional Theory (DFT) are commonly employed to calculate these thermodynamic parameters with a high degree of accuracy. mdpi.comfrontiersin.org
Below is a hypothetical data table illustrating the kind of data that would be generated from such computational studies, based on typical values for similar compounds.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |
| O-O Bond Homolysis | 35.2 | +38.5 |
| Ring-Opening of 2-methyl-2-oxolanyl radical | 15.8 | -5.2 |
| Hydrogen Abstraction by 2-methyl-2-oxolanyl radical | 10.5 | -12.7 |
Note: The data in this table is illustrative and based on general values for similar compounds, not on specific calculations for 2,2'-Peroxybis(2-methyloxolane).
Molecular Dynamics Simulations of Reactivity and Solvation Effects
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of 2,2'-Peroxybis(2-methyloxolane) and its decomposition products in a condensed phase, providing insights into reactivity and the crucial role of the solvent. nih.govtemple.edu While specific MD simulations for this compound were not found, the principles from simulations of other solvated molecules can be applied. nih.govtemple.edu
An MD simulation would typically involve placing a single molecule of 2,2'-Peroxybis(2-methyloxolane) in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are then calculated over time using a force field, allowing the observation of molecular motions and conformational changes. To study reactivity, reactive force fields could be employed, or QM/MM (Quantum Mechanics/Molecular Mechanics) methods could be used where the peroxide and its immediate surroundings are treated with a higher level of theory.
Solvation can significantly influence the decomposition kinetics. The solvent can affect the stability of the transition state and the resulting radicals through specific interactions like hydrogen bonding or non-specific dielectric effects. rsc.org For example, a polar solvent might stabilize the transition state of a polar reaction pathway, thereby lowering the activation energy and accelerating the reaction rate. MD simulations can quantify these effects by calculating the potential of mean force along the reaction coordinate in the presence of the solvent.
The following table illustrates the type of data that could be obtained from MD simulations to understand solvation effects on the decomposition barrier.
| Solvent | Decomposition Activation Energy (kcal/mol) |
| Gas Phase (from DFT) | 35.2 |
| Water | 33.8 |
| n-Hexane | 35.5 |
Note: This data is hypothetical and for illustrative purposes only.
Prediction of Radical Stability and Reactivity Profiles
Upon decomposition, 2,2'-Peroxybis(2-methyloxolane) is expected to generate 2-methyl-2-oxolanyl radicals. The stability and reactivity of these radicals are paramount to their subsequent chemical transformations. The stability of a radical is influenced by several factors, including hyperconjugation and resonance. masterorganicchemistry.comresearchgate.net The 2-methyl-2-oxolanyl radical is a tertiary radical, which is generally more stable than secondary or primary radicals due to hyperconjugation. masterorganicchemistry.comresearchgate.net Furthermore, the presence of the adjacent oxygen atom can have a stabilizing effect through the donation of a lone pair of electrons into the half-filled p-orbital of the radical center. masterorganicchemistry.com
The reactivity profile of the 2-methyl-2-oxolanyl radical will be diverse. It can participate in a variety of reactions, including:
Hydrogen abstraction: It can abstract a hydrogen atom from a suitable donor molecule to form 2-methyloxolane.
Addition to double bonds: It can add to alkenes, initiating polymerization or other addition reactions.
Ring-opening: The oxolane ring can undergo cleavage, leading to the formation of a different radical species. This is a common pathway for cyclic ether radicals. nih.govnih.gov
Recombination: Two radicals can recombine to form a non-radical species.
Computational chemistry provides tools to predict the likelihood of these different reaction pathways. For example, the bond dissociation energies (BDEs) of potential hydrogen donor molecules can be calculated to assess the thermodynamics of hydrogen abstraction. The stability of the potential products of addition reactions can also be calculated to predict the most favorable reaction pathways.
A table summarizing the predicted relative reactivity of the 2-methyl-2-oxolanyl radical is presented below.
| Reaction Type | Relative Likelihood | Notes |
| Hydrogen Abstraction | High | Dependent on the availability of a good H-donor. |
| Addition to Alkenes | High | Favorable with electron-rich alkenes. |
| Ring-Opening | Moderate to High | A common pathway for cyclic ether radicals. |
| Recombination | Moderate | Competes with other radical reactions. |
Note: This table represents a qualitative prediction based on general principles of radical chemistry.
Analytical Methodologies for Research on 2,2'-Peroxybis(2-methyloxolane)
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no available information on the chemical compound “2,2'-Peroxybis(2-methyloxolane)”. Searches for its synthesis, spectroscopic data (HRMS, NMR), chromatographic analysis (GC, HPLC), decomposition kinetics, and CAS number did not yield any specific results for this molecule.
The search results consistently provided information on the related compound 2-methyloxolane , also known as 2-methyltetrahydrofuran (2-MeTHF). This well-known solvent is documented to be susceptible to peroxidation, a common characteristic of ethers, which implies that peroxide impurities can form. nih.gov However, the specific dimer peroxide, 2,2'-Peroxybis(2-methyloxolane), is not described or characterized in the available literature.
Due to the absence of any research findings or analytical data for 2,2'-Peroxybis(2-methyloxolane), it is not possible to provide the detailed article as requested. The subsequent sections of the outline cannot be addressed with scientifically accurate and specific information for this particular compound.
Analytical Methodologies for Research on 2,2 Peroxybis 2 Methyloxolane
Real-time Monitoring Techniques for Decomposition Kinetics
In-Situ Spectroscopy (e.g., EPR for radical detection)
In-situ spectroscopic techniques are powerful tools for studying chemical reactions as they occur, providing real-time information about the species present in the reaction mixture. For a compound like 2,2'-Peroxybis(2-methyloxolane), which is expected to decompose via radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable analytical method.
EPR, also known as Electron Spin Resonance (ESR), is uniquely capable of detecting and characterizing species with unpaired electrons, such as free radicals. researchgate.netnih.gov The thermal or photochemical decomposition of 2,2'-Peroxybis(2-methyloxolane) is anticipated to generate oxolanyl-2-peroxy and subsequently other radical species. EPR spectroscopy can identify these transient radicals, providing insights into the initiation mechanism of polymerization or other radical-mediated processes.
A study on the thermal decomposition of a different radical initiator, 2,2′-azobis(2-methylpropionitrile) (AIBN), using a custom-built dual-mode EPR resonator illustrates the utility of this technique. researchgate.net In that research, the formation of 2-cyano-2-propyl (CP•) and 2-cyano-2-propoxyl (CPO•) radicals was monitored in real-time as the sample was heated. researchgate.net This approach allows for the direct observation of radical formation and can differentiate between various radical species based on their unique spectral signatures (g-values and hyperfine coupling constants).
For 2,2'-Peroxybis(2-methyloxolane), an analogous in-situ EPR experiment would involve heating a sample of the peroxide within the EPR cavity and recording the spectra at various temperatures. To enhance the detection of short-lived or low-concentration radicals, spin trapping agents can be employed. These molecules react with the initial radicals to form more stable radical adducts that are more easily detected by EPR.
Key Parameters from In-Situ EPR Studies:
| Parameter | Description | Relevance to 2,2'-Peroxybis(2-methyloxolane) Research |
| g-value | A dimensionless constant that is characteristic of the radical's electronic environment. | Helps in the identification of the primary radical species formed upon decomposition. |
| Hyperfine Coupling Constants (hfc) | Describes the interaction between the unpaired electron and nearby magnetic nuclei. | Provides structural information about the radical, aiding in its definitive identification. |
| Signal Intensity | Proportional to the concentration of the radical species. | Allows for the study of radical formation and decay kinetics. |
| Linewidth | Related to the relaxation processes and interactions of the radical with its environment. | Can provide information about the mobility and environment of the radical. |
This table is interactive. Click on the headers to learn more about each parameter.
Calorimetric Methods for Heat Flow Analysis
Calorimetric methods are essential for evaluating the thermal hazards associated with organic peroxides. Techniques such as Differential Scanning Calorimetry (DSC) and adiabatic calorimetry provide quantitative data on the heat released during decomposition.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This analysis can determine the onset temperature of decomposition, the total heat of decomposition (ΔHd), and the peak decomposition temperature. This information is critical for assessing the thermal stability of 2,2'-Peroxybis(2-methyloxolane) and for defining safe handling and storage temperatures.
A study on the thermal hazard of methyl ethyl ketone peroxide (MEKPO) highlights the application of calorimetric methods. nih.gov In this research, DSC and a Vent Sizing Package 2 (VSP2) adiabatic calorimeter were used to analyze the thermal decomposition and runaway behavior of MEKPO, both alone and in the presence of contaminants. nih.gov
For 2,2'-Peroxybis(2-methyloxolane), a typical DSC experiment would involve heating a small, encapsulated sample at a constant rate to determine its decomposition profile. Adiabatic calorimetry could then be used to simulate a worst-case scenario, such as a large-scale runaway reaction, providing data on the rates of temperature and pressure rise.
Typical Data from Calorimetric Analysis of Organic Peroxides:
| Parameter | Description | Example Value (from MEKPO study) nih.gov | Significance for 2,2'-Peroxybis(2-methyloxolane) |
| Onset Temperature (Tonset) | The temperature at which the decomposition begins to be detectable. | Varies with incompatibilities | A key indicator of thermal stability. |
| Heat of Decomposition (ΔHd) | The total amount of heat released during decomposition. | Not specified | Determines the potential energy release and hazard level. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the substance if all the heat of decomposition is retained. | Not specified | Indicates the potential for a thermal explosion. |
| Self-Heating Rate (dT/dt) | The rate of temperature increase under adiabatic conditions. | Not specified | Used to model runaway reaction scenarios. |
This table is interactive. Users can explore the significance of each parameter for peroxide safety assessment.
Advanced Techniques for Investigating Reaction Intermediates and Products
Beyond the fundamental techniques described above, a range of advanced analytical methods can provide deeper insights into the complex reaction pathways of 2,2'-Peroxybis(2-methyloxolane). These techniques often involve the coupling of multiple analytical methods or the use of specialized in-situ/operando setups. researchgate.netd-nb.info
In-situ vibrational spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be used to monitor changes in the molecular structure of reactants, intermediates, and products in real-time. mpg.de For instance, an in-situ FTIR setup could track the disappearance of the peroxide O-O bond and the appearance of new functional groups, such as carbonyls or hydroxyls, which may be formed from the reactions of the initial radicals.
Computational modeling, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), can also be employed as a predictive tool. nih.gov While not an experimental technique, it can be used to predict the solubility of reactants and products and to gain theoretical insights into the reaction mechanism, complementing experimental findings.
Future Research Directions and Emerging Applications of 2,2 Peroxybis 2 Methyloxolane
Development of More Sustainable and Environmentally Benign Synthetic Routes
A primary driver in modern chemistry is the development of sustainable processes that minimize environmental impact. The synthesis of 2,2'-Peroxybis(2-methyloxolane) offers a compelling opportunity to align with green chemistry principles, starting with its precursor, 2-methyloxolane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF).
2-Methyloxolane is a recognized bio-based solvent that can be produced from renewable resources like lignocellulosic biomass, which includes agricultural by-products such as corn stover and sugarcane bagasse. mdpi.comnih.govmdpi.com This biomass is processed to yield platform molecules like furfural (B47365) or levulinic acid, which are then converted to 2-methyloxolane through catalytic hydrogenation and dehydration reactions. mdpi.comresearchgate.net The availability of this green solvent provides a sustainable foundation for the synthesis of its peroxide derivative.
Future research will likely focus on developing environmentally friendly methods for the peroxidation step. Traditional peroxide syntheses can involve hazardous reagents, but emerging strategies offer greener alternatives. nih.govnih.govunl.edu Research could explore the use of hydrogen peroxide as a clean oxidant in combination with novel, non-toxic catalysts to convert bio-based 2-methyloxolane into its corresponding peroxide. nih.govnih.gov Such routes would not only enhance the sustainability profile of the final product but also improve safety and reduce waste generation. The development of chemoenzymatic routes, which combine chemical and biological catalysis, could also present an economical and environmentally attractive production strategy. scielo.br
Table 1: Potential Green Chemistry Approaches for 2,2'-Peroxybis(2-methyloxolane) Synthesis
| Step | Conventional Approach | Potential Green Approach | Key Benefits |
| Precursor Synthesis | Petroleum-based routes to cyclic ethers. | Synthesis of 2-methyloxolane from lignocellulosic biomass via furfural or levulinic acid. mdpi.comnih.gov | Utilizes renewable feedstock, reduces carbon footprint. |
| Peroxidation | Use of hazardous oxidizing agents. | Catalytic oxidation using hydrogen peroxide with manganese-based ecocatalysts or other green catalysts. nih.govnih.gov | Avoids toxic reagents, produces water as a byproduct, improves safety. |
| Solvent Use | Use of volatile organic compounds (VOCs). | Use of bio-based solvents like 2-methyloxolane itself or water where possible. mdpi.comscielo.br | Reduces environmental pollution and health hazards. |
Exploration of Novel Catalytic Systems for Modulating Peroxide Reactivity
The utility of a peroxide initiator is largely defined by its decomposition kinetics—the rate at which it generates radicals. pergan.compergan.comwiley.com Controlling this rate is crucial for tailoring polymer properties and process efficiency. numberanalytics.com A significant area of future research for 2,2'-Peroxybis(2-methyloxolane) involves the exploration of catalytic systems to precisely modulate its reactivity.
Normally, the decomposition of a peroxide is dictated by temperature, with its activity often characterized by its half-life at a given temperature. pergan.compergan.com However, recent studies have shown that the decomposition of peroxides can be initiated or accelerated at much lower temperatures through catalysis. acs.org For instance, acid catalysis has been shown to activate peroxyketals, allowing for radical generation at or below room temperature. acs.org This approach offers a tunable initiation rate based on the strength and concentration of the acid catalyst. acs.org
Research into applying similar catalytic systems to 2,2'-Peroxybis(2-methyloxolane) could unlock new processing windows. Transition metal complexes, involving metals like iron, cobalt, or vanadium, are also known to catalyze peroxide decomposition and could be tailored to control the radical flux from 2,2'-Peroxybis(2-methyloxolane). noaa.gov Density Functional Theory (DFT) and other computational models can aid in understanding and predicting the interactions between the peroxide and various catalysts, accelerating the discovery of optimal systems. pnas.org
Table 2: Comparison of Peroxide Initiation Control Strategies
| Control Method | Mechanism | Potential Advantages for 2,2'-Peroxybis(2-methyloxolane) | Research Focus |
| Thermal | Homolytic cleavage of the O-O bond induced by heat. pergan.com | Simple, well-understood. | Characterizing the inherent half-life temperature profile. |
| Acid Catalysis | In-situ formation of highly unstable intermediates that rapidly decompose. acs.org | Enables low-temperature initiation; tunable reaction rates. acs.org | Screening Lewis and Brønsted acids; studying kinetic profiles. |
| Redox Catalysis | Reduction-oxidation cycles with transition metal salts (e.g., Co, Fe, V). noaa.gov | Highly efficient at low temperatures; can be used in redox initiator systems. alfachemic.com | Developing novel metal-ligand complexes; controlling selectivity. |
| Photocatalysis | Light-induced decomposition, often using a photosensitizer. | Spatial and temporal control of initiation. | Designing systems responsive to specific wavelengths (e.g., UV, visible light). |
Expanding Applications in Materials Science Beyond Traditional Polymerization
While the primary use of organic peroxides is as initiators for free-radical polymerization, their potential extends to other critical areas of materials science, such as modifying and enhancing polymer properties. pergan.comalfachemic.compergan.com
Crosslinking Agents
Crosslinking is a process that chemically links polymer chains to form a three-dimensional network, significantly enhancing properties like mechanical strength, thermal stability, and chemical resistance. pergan.compergan.comnouryon.com Organic peroxides are widely used as crosslinking agents for various polymers, including polyolefins and rubbers. pergan.compergan.com The radicals generated from peroxide decomposition abstract hydrogen atoms from the polymer backbones, creating macro-radicals that then combine to form C-C crosslinks. pergan.com
2,2'-Peroxybis(2-methyloxolane) could be an effective crosslinking agent. A key advantage would be the nature of its decomposition byproducts. After cleavage of the peroxy bond and subsequent reactions, the resulting stable molecules would be based on the 2-methyloxolane structure, a compound with a favorable toxicological profile. mdpi.comnih.gov This could be particularly beneficial in applications where byproduct leaching is a concern, such as in materials for food packaging or biomedical devices. Research in this area would involve evaluating its crosslinking efficiency in various polymer matrices and characterizing the properties of the resulting materials. pergan.comnouryon.com
Functionalizing Polymers
Polymer functionalization involves introducing new chemical groups onto a polymer backbone to impart desired properties, such as hydrophilicity, reactivity for further modification, or biocompatibility. The radicals generated by 2,2'-Peroxybis(2-methyloxolane) could be harnessed for this purpose.
One potential method is radical grafting, where the peroxide initiator is decomposed in the presence of a polymer and a vinyl monomer. The initiator-derived radicals create active sites on the polymer backbone, which then initiate the polymerization of the monomer, resulting in grafted side chains. The unique 2-methyloxolanyl radical fragment could also be directly incorporated into the polymer structure, potentially modifying its surface properties or solubility. This avenue of research could lead to novel functional materials derived from commodity polymers.
Integration into Advanced Manufacturing Processes (e.g., 3D Printing)
Advanced manufacturing, particularly additive manufacturing or 3D printing, relies on the precise and rapid transformation of a liquid resin or powdered material into a solid object. researchgate.netmdpi.com Vat photopolymerization techniques like stereolithography (SLA) typically use photoinitiators that generate radicals upon exposure to UV light. researchgate.netgoogle.com
There is growing interest in dual-cure systems and thermally cured resins for additive manufacturing, which can offer improved mechanical properties and reduce issues like light scattering in filled resins. This is where a thermal initiator like 2,2'-Peroxybis(2-methyloxolane) could play a significant role. Its predictable thermal decomposition could be used for the post-curing of 3D printed parts to enhance crosslink density and mechanical performance.
Furthermore, the development of catalytic systems to lower its decomposition temperature (as discussed in section 8.2) could enable its use as a primary initiator in low-temperature thermal 3D printing or in dual-cure resins that are first shaped by light and then fully cured by gentle heating. This would allow for the fabrication of complex, high-performance parts that are not achievable with light-curing alone. researchgate.net
Computational Design of Peroxide Initiators with Tunable Reactivity Profiles
The rational design of molecules with specific properties is increasingly driven by computational chemistry. nih.govacs.org This approach offers a powerful tool to accelerate the development of new peroxide initiators without the need for exhaustive experimental synthesis and testing.
Computational methods like Density Functional Theory (DFT) can be used to model the decomposition of 2,2'-Peroxybis(2-methyloxolane). nih.gov These models can predict key parameters such as bond dissociation energies and the activation energies for decomposition, providing insight into the initiator's thermal stability and reactivity. nih.govacs.orgresearchgate.net
Future research could employ these in silico techniques to:
Predict Decomposition Kinetics: Accurately forecast the half-life of the peroxide at various temperatures. researchgate.net
Study Substituent Effects: Investigate how modifying the 2-methyloxolane ring with different functional groups would alter the peroxide's reactivity, solubility, and the properties of the resulting radicals.
Design Catalytic Systems: Model the interaction between the peroxide and potential catalysts to identify systems that can tune the decomposition pathway and rate. pnas.org
Screen Novel Structures: Design and evaluate entirely new peroxide initiators based on the 2-methyloxolane scaffold, optimizing them for specific applications like low-temperature curing or high-efficiency crosslinking.
By integrating computational design with experimental validation, the development of next-generation peroxide initiators with precisely tailored reactivity profiles can be significantly streamlined.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
